![molecular formula C15H8Cl2N2O3 B6042545 7,9-dichloro-4-nitro-2,11-dihydro[1]benzoxepino[4,3,2-cd]indole](/img/structure/B6042545.png)
7,9-dichloro-4-nitro-2,11-dihydro[1]benzoxepino[4,3,2-cd]indole
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Overview
Description
7,9-dichloro-4-nitro-2,11-dihydro1benzoxepino[4,3,2-cd]indole is a complex organic compound that belongs to the class of indole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7,9-dichloro-4-nitro-2,11-dihydro1benzoxepino[4,3,2-cd]indole typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Indole Core: The indole core can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions.
Introduction of Chlorine Atoms: Chlorination of the indole core can be achieved using reagents such as thionyl chloride or phosphorus pentachloride.
Formation of the Benzoxepine Ring: The benzoxepine ring can be formed through cyclization reactions involving appropriate precursors and catalysts.
Industrial Production Methods
Industrial production of 7,9-dichloro-4-nitro-2,11-dihydro1benzoxepino[4,3,2-cd]indole may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced catalysts, and process intensification techniques .
Chemical Reactions Analysis
Types of Reactions
7,9-dichloro-4-nitro-2,11-dihydro1benzoxepino[4,3,2-cd]indole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of corresponding oxides or quinones.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted indole derivatives.
Scientific Research Applications
7,9-dichloro-4-nitro-2,11-dihydro1
Mechanism of Action
The mechanism of action of 7,9-dichloro-4-nitro-2,11-dihydro1benzoxepino[4,3,2-cd]indole involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
- 7,9-dichloro-4-nitro-2,11-dihydro1benzoxepino[4,3,2-cd]indole shares structural similarities with other indole derivatives, such as:
Uniqueness
The uniqueness of 7,9-dichloro-4-nitro-2,11-dihydro1benzoxepino[4,3,2-cd]indole lies in its specific substitution pattern and the presence of both chlorine and nitro groups, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
4,6-dichloro-15-nitro-2-oxa-12-azatetracyclo[8.6.1.03,8.013,17]heptadeca-1(16),3(8),4,6,10,13(17),14-heptaene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8Cl2N2O3/c16-9-2-7-1-8-6-18-12-4-10(19(20)21)5-13(14(8)12)22-15(7)11(17)3-9/h2-6,18H,1H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSWXKNZGSAGOFB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C(=CC(=C2)Cl)Cl)OC3=CC(=CC4=C3C1=CN4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8Cl2N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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